molecular formula C13H12N2O2 B7531258 5-(Acetylamino)-2-phenoxypyridine

5-(Acetylamino)-2-phenoxypyridine

Cat. No.: B7531258
M. Wt: 228.25 g/mol
InChI Key: VJPATLBXYSRERP-UHFFFAOYSA-N
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Description

5-(Acetylamino)-2-phenoxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by a pyridine ring substituted with an acetylamino group at the 5-position and a phenoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetylamino)-2-phenoxypyridine typically involves the reaction of 2-phenoxypyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Another method involves the acetylation of 2-phenoxypyridine using acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Acetylamino)-2-phenoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-(Acetylamino)-2-phenoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-(Acetylamino)-2-phenoxypyridine involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their function. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Known for its antimicrobial and anticancer activities.

    2-Phenoxypyridine: Used as a precursor in the synthesis of various heterocyclic compounds.

    5-Acetylamino-2-methoxypyridine: Similar structure with a methoxy group instead of a phenoxy group, exhibiting different chemical properties.

Uniqueness

5-(Acetylamino)-2-phenoxypyridine is unique due to the presence of both acetylamino and phenoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

N-(6-phenoxypyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-10(16)15-11-7-8-13(14-9-11)17-12-5-3-2-4-6-12/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPATLBXYSRERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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